Acetanilide
Acetanilide
Acetanilide is a white to gray solid. (NTP, 1992)
N-Acetylarylamine, also known as acetanilid or acetamidobenzene, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. N-Acetylarylamine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). N-Acetylarylamine participates in a number of enzymatic reactions. In particular, N-acetylarylamine can be biosynthesized from acetic acid. N-Acetylarylamine is also a parent compound for other transformation products, including but not limited to, acetochlor, alachlor, and phenacetin.
N-phenylacetamide is a member of the class of acetamides that is acetamide in which one of the hydrogens attached to the nitrogen is substituted by a phenyl group. It has a role as an analgesic. It is a member of acetamides and an anilide. It derives from an acetic acid.
N-Acetylarylamine, also known as acetanilid or acetamidobenzene, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. N-Acetylarylamine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). N-Acetylarylamine participates in a number of enzymatic reactions. In particular, N-acetylarylamine can be biosynthesized from acetic acid. N-Acetylarylamine is also a parent compound for other transformation products, including but not limited to, acetochlor, alachlor, and phenacetin.
N-phenylacetamide is a member of the class of acetamides that is acetamide in which one of the hydrogens attached to the nitrogen is substituted by a phenyl group. It has a role as an analgesic. It is a member of acetamides and an anilide. It derives from an acetic acid.
Brand Name:
Vulcanchem
CAS No.:
103-84-4
VCID:
VC0000955
InChI:
InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)
SMILES:
CC(=O)NC1=CC=CC=C1
Molecular Formula:
C8H9NO
Molecular Weight:
135.16 g/mol
Acetanilide
CAS No.: 103-84-4
APIs
VCID: VC0000955
Molecular Formula: C8H9NO
Molecular Weight: 135.16 g/mol
CAS No. | 103-84-4 |
---|---|
Product Name | Acetanilide |
Molecular Formula | C8H9NO |
Molecular Weight | 135.16 g/mol |
IUPAC Name | N-phenylacetamide |
Standard InChI | InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10) |
Standard InChIKey | FZERHIULMFGESH-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=CC=C1 |
Canonical SMILES | CC(=O)NC1=CC=CC=C1 |
Boiling Point | 579 °F at 760 mm Hg (NTP, 1992) 304.0 °C 304 °C @ 760 MM HG |
Colorform | ORTHORHOMBIC PLATES OR SCALES FROM WATER WHITE SHINING CRYSTALLINE SCALES White, shining crystalline leaflets or white crystalline powder. Colorless, glossy, crystalline material. |
Density | 1.219 at 59 °F (NTP, 1992) 1.2190 @ 15 °C |
Flash Point | 345 °F (NTP, 1992) 337 °F; 169 °C (OPEN CUP) |
Melting Point | 237.7 °F (NTP, 1992) 114.3 °C |
Physical Description | Acetanilide is a white to gray solid. (NTP, 1992) Solid |
Description | Acetanilide is a white to gray solid. (NTP, 1992) N-Acetylarylamine, also known as acetanilid or acetamidobenzene, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. N-Acetylarylamine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). N-Acetylarylamine participates in a number of enzymatic reactions. In particular, N-acetylarylamine can be biosynthesized from acetic acid. N-Acetylarylamine is also a parent compound for other transformation products, including but not limited to, acetochlor, alachlor, and phenacetin. N-phenylacetamide is a member of the class of acetamides that is acetamide in which one of the hydrogens attached to the nitrogen is substituted by a phenyl group. It has a role as an analgesic. It is a member of acetamides and an anilide. It derives from an acetic acid. |
Shelf Life | REARRANGES UNDER INFLUENCE OF UV LIGHT; ACETYL GROUP FORMS NEW BOND ON RING IN ORTHO OR PARA POSITION APPRECIABLY VOLATILE @ 95 °C STABLE IN AIR |
Solubility | less than 1 mg/mL at 72° F (NTP, 1992) 0.05 M 1 G SOL IN 185 ML WATER, 3.4 ML ALC, 20 ML BOILING WATER, 3 ML METHANOL, 4 ML ACETONE, 0.6 ML BOILING ALCOHOL, IN 3.7 ML CHLOROFORM, 5 ML GLYCEROL, 8 ML DIOXANE, 47 ML BENZENE, 18 ML ETHER; VERY SPARINGLY SOL IN PETROLEUM ETHER; CHLORAL HYDRATE INCREASES SOLUBILITY IN WATER SOL IN TOLUENE; VERY SOL IN HOT TOLUENE, IN CARBON TETRACHLORIDE Water solubility= 6.93X10+3 mg/l at 25 °C Slightly soluble in water; very soluble in ethanol and acetone; soluble in ethyl ether. 6.39 mg/mL at 25 °C >20.3 [ug/mL] |
Synonyms | acetanilid acetanilide |
Vapor Density | 4.65 (NTP, 1992) (Relative to Air) 4.65 |
Vapor Pressure | 1 mm Hg at 237 °F (NTP, 1992) 2.00e-04 mmHg 1.22X10-3 mm Hg at 25 °C |
PubChem Compound | 904 |
Last Modified | Nov 11 2021 |
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